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Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

Cat. No.: B141507 Get Quote

An In-depth Technical Guide to the Chemical Structure of 2-Chloro-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and plausible synthetic route of 2-Chloro-5-ethylphenol. Due to the limited availability of direct

experimental data for this specific compound, information from structurally related molecules is

included for comparative purposes. All quantitative data is summarized in structured tables,

and a detailed, plausible experimental protocol for its synthesis is provided.

Chemical Identity and Physical Properties
2-Chloro-5-ethylphenol is an aromatic organic compound. Its core structure consists of a

phenol ring substituted with a chlorine atom and an ethyl group.
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Identifier Value

IUPAC Name 2-Chloro-5-ethylphenol

CAS Number 153812-97-6

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol

Canonical SMILES CCC1=CC(=C(C=C1)Cl)O

InChI
InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-

5,10H,2H2,1H3

InChIKey CKMBKXCVJBMYOH-UHFFFAOYSA-N

Physical Property Value Source

Boiling Point
225.2 °C at 760 mmHg

(Predicted)
[1]

Density 1.18 g/cm³ (Predicted) [1]

Flash Point 90 °C (Predicted) [1]

XLogP3 3.0 (Computed) [2]

Hydrogen Bond Donor Count 1 (Computed) [2]

Hydrogen Bond Acceptor

Count
1 (Computed) [2]

Rotatable Bond Count 1 (Computed) [2]

Topological Polar Surface Area 20.2 Å² (Computed) [2]

Spectroscopic Data (Reference Data from 2-Chloro-
5-methylphenol)
Direct experimental spectroscopic data for 2-Chloro-5-ethylphenol is not readily available in

the public domain. Therefore, data for the structurally similar compound, 2-Chloro-5-
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methylphenol (CAS: 615-74-7), is presented here as a reference. The primary difference is the

substitution of a methyl group for the ethyl group, which will lead to predictable differences in

the NMR and mass spectra.

¹H NMR Spectrum of 2-Chloro-5-methylphenol
¹H NMR (90 MHz, CDCl₃): δ 7.08 (d, J=7.9 Hz, 1H), 6.84 (d, J=1.9 Hz, 1H), 6.65 (dd, J=7.9,

1.9 Hz, 1H), 5.15 (s, 1H, OH), 2.25 (s, 3H, CH₃).[3]

Expected Differences for 2-Chloro-5-ethylphenol: The singlet at 2.25 ppm for the methyl

group would be replaced by a quartet around 2.6 ppm (CH₂) and a triplet around 1.2 ppm

(CH₃) for the ethyl group. The aromatic proton signals would be very similar.

¹³C NMR Spectrum of 2-Chloro-5-methylphenol
¹³C NMR data is available for 2-Chloro-4,5-dimethylphenol, but not for 2-Chloro-5-

methylphenol. This data is not a suitable proxy.

IR Spectrum of 2-Chloro-5-methylphenol
Key Absorptions (KBr disc): 3400-3300 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹

(aromatic C-H stretch), 2950-2850 cm⁻¹ (aliphatic C-H stretch), 1600-1450 cm⁻¹ (aromatic

C=C stretch), 1250-1150 cm⁻¹ (C-O stretch), 800-750 cm⁻¹ (C-Cl stretch).[4]

Expected Similarities for 2-Chloro-5-ethylphenol: The IR spectrum is expected to be very

similar, with the primary difference being a slightly stronger aliphatic C-H stretching

absorption due to the ethyl group.

Mass Spectrum of 2-Chloro-5-methylphenol
Key Fragments (m/z): 142 (M⁺), 107 (M⁺ - Cl), 77 (C₆H₅⁺).[5]

Expected Differences for 2-Chloro-5-ethylphenol: The molecular ion peak (M⁺) would be at

m/z 156. A significant fragment would be expected at m/z 141, corresponding to the loss of a

methyl group (benzylic cleavage). The loss of the chlorine atom would result in a fragment at

m/z 121.

Plausible Experimental Protocol for Synthesis
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A plausible synthesis for 2-Chloro-5-ethylphenol involves the direct chlorination of 3-

ethylphenol. The hydroxyl group is an ortho-, para-director, and the ethyl group is also an

ortho-, para-director. Therefore, chlorination is expected to occur at the positions ortho and

para to the hydroxyl group. The position para to the hydroxyl group is already occupied by the

ethyl group, and one of the ortho positions is sterically hindered by the ethyl group, thus

favoring chlorination at the other ortho position.

Reaction: Chlorination of 3-Ethylphenol
Reactants:

3-Ethylphenol

Sulfuryl chloride (SO₂Cl₂)

Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

dissolve 3-ethylphenol (10.0 g, 81.9 mmol) in dichloromethane (100 mL).

Cool the solution to 0 °C in an ice bath.

Slowly add sulfuryl chloride (11.05 g, 81.9 mmol) dropwise to the stirred solution over a

period of 30 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous

solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium

sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to yield pure 2-Chloro-5-ethylphenol.

This protocol is based on general methods for the chlorination of phenols.[6]

Mandatory Visualizations
Chemical Structure and Identifiers
Caption: Chemical structure and key identifiers of 2-Chloro-5-ethylphenol.

Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for 2-Chloro-5-ethylphenol.

Logical Relationship for Potential Application
Caption: Logical pathway for investigating the potential of 2-Chloro-5-ethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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